[4-(but-3-en-1-yloxy)phenyl]boronic acid
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Overview
Description
[4-(But-3-en-1-yloxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C₁₀H₁₃BO₃. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(but-3-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with but-3-en-1-ol in the presence of a base to form 4-(but-3-en-1-yloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: [4-(But-3-en-1-yloxy)phenyl]boronic acid can undergo oxidation to form the corresponding phenol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Bases like potassium carbonate or sodium hydroxide are typically employed.
Solvents: Solvents such as toluene, ethanol, or water are used depending on the reaction conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [4-(but-3-en-1-yloxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the but-3-en-1-yloxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the but-3-en-1-yloxy group.
Uniqueness:
Functional Group: The but-3-en-1-yloxy group provides unique reactivity and selectivity in certain reactions.
Applications: Its specific structure makes it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
1350512-21-8 |
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Molecular Formula |
C10H13BO3 |
Molecular Weight |
192.02 g/mol |
IUPAC Name |
(4-but-3-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7,12-13H,1,3,8H2 |
InChI Key |
CAQMHJNVVAJKIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC=C)(O)O |
Purity |
95 |
Origin of Product |
United States |
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